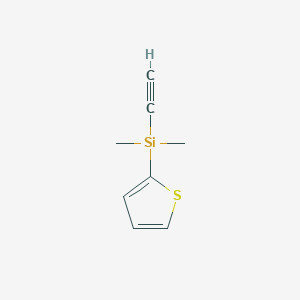
Ethynyl(dimethyl)(thiophen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound that features a unique combination of an ethynyl group, dimethyl groups, and a thiophen-2-yl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl(dimethyl)(thiophen-2-yl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of ethynyltrimethylsilane with a thiophen-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.
Análisis De Reacciones Químicas
Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its role in forming complex molecular structures.
Mecanismo De Acción
The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .
Comparación Con Compuestos Similares
Ethynyltrimethylsilane: Similar structure but lacks the thiophen-2-yl group.
Dimethyldi(thiophen-2-yl)silane: Contains two thiophen-2-yl groups instead of one.
Trimethylsilylacetylene: Similar ethynyl group but with three methyl groups attached to silicon.
Uniqueness: Ethynyl(dimethyl)(thiophen-2-yl)silane is unique due to the presence of both the ethynyl group and the thiophen-2-yl group, which provide distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
64148-08-9 |
|---|---|
Fórmula molecular |
C8H10SSi |
Peso molecular |
166.32 g/mol |
Nombre IUPAC |
ethynyl-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3 |
Clave InChI |
DYWOXEJRJZUJDK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



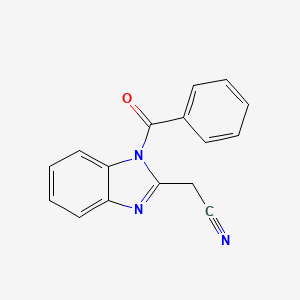
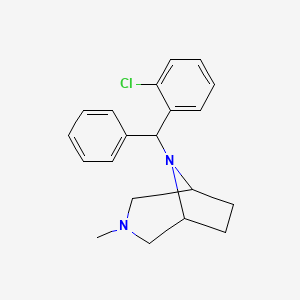
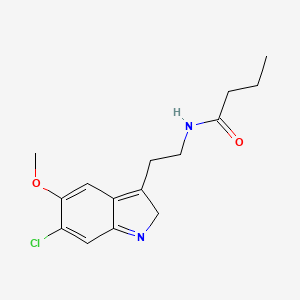
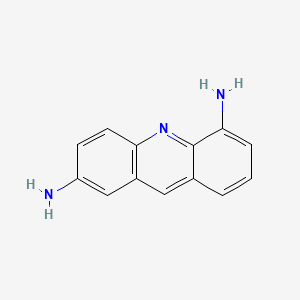
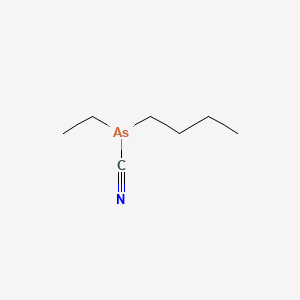
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

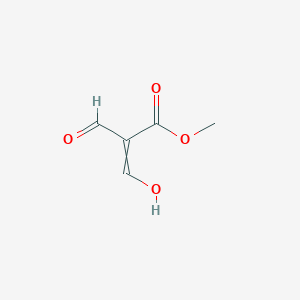
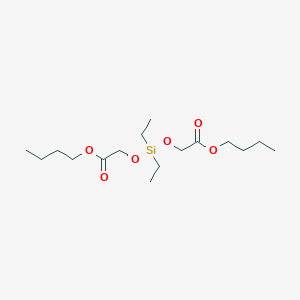

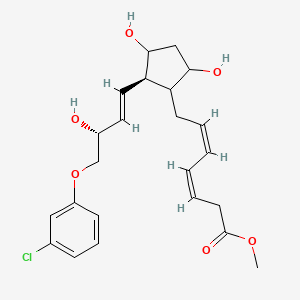
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
